![molecular formula C15H11FN2O B15226366 2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorophenyl group at the 2-position, a methyl group at the 8-position, and a carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring. Compounds in this family are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
Méthodes De Préparation
The synthesis of 2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of a multicomponent reaction, which offers high atom economy and operational simplicity. The reaction typically involves the condensation of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This catalyst-free approach is highlighted by its easily available starting materials, clean reaction profile, and tolerance of a wide variety of functional groups .
Analyse Des Réactions Chimiques
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antiviral, and anticancer properties.
Industry: The compound is used in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the fluorine substituent, which may result in different biological activities.
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the fluorophenyl group, affecting its binding affinity and selectivity.
2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Contains a chlorine substituent instead of fluorine, which may alter its chemical reactivity and biological properties .
These comparisons highlight the uniqueness of this compound, particularly its enhanced binding affinity and selectivity due to the presence of the fluorophenyl group.
Propriétés
Formule moléculaire |
C15H11FN2O |
|---|---|
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H11FN2O/c1-10-4-3-7-18-13(9-19)14(17-15(10)18)11-5-2-6-12(16)8-11/h2-9H,1H3 |
Clé InChI |
KPVYWUWSVLOWTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


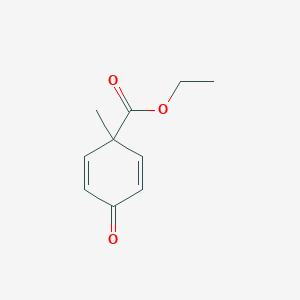
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
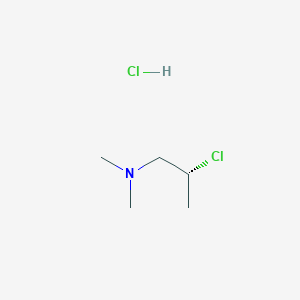

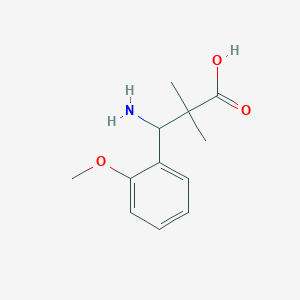

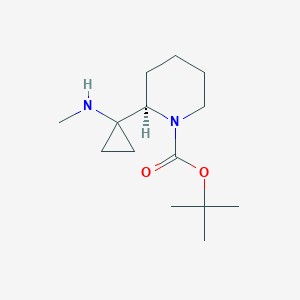
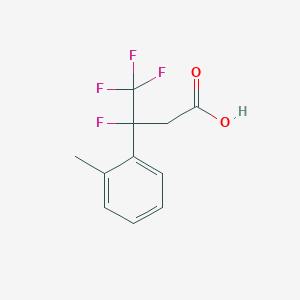

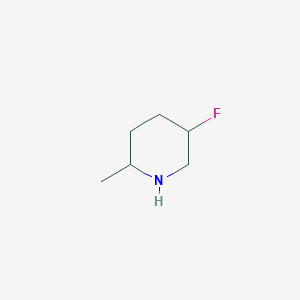


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)

